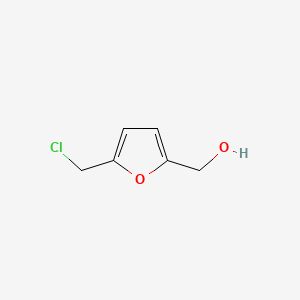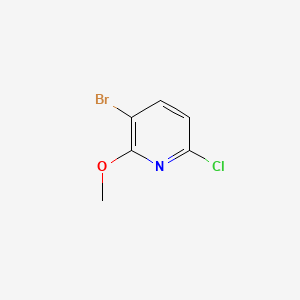
3-Bromo-6-chloro-2-methoxypyridine
説明
3-Bromo-6-chloro-2-methoxypyridine (3BC2MP) is a heterocyclic aromatic compound that has been studied for its potential uses in a variety of scientific research applications. 3BC2MP is a colorless, volatile liquid with a sweet, pungent odor, and can be synthesized from a variety of starting materials. This compound is of interest due to its unique structure which allows it to interact with a variety of biological systems, as well as its low toxicity and relatively low cost.
科学的研究の応用
Chemical Synthesis and Reactions
3-Bromo-6-chloro-2-methoxypyridine serves as a pivotal intermediate in chemical synthesis, owing to its reactive halogen atoms which are instrumental in various substitution reactions. This compound has been utilized in the synthesis of halogen-rich pyridines, which are considered valuable building blocks in medicinal chemistry due to their potential applications in drug development. Notably, it has been used in the synthesis of pentasubstituted pyridines, demonstrating its versatility and utility in constructing complex molecular architectures required for pharmacological studies (Wu et al., 2022).
Molecular Characterization and Analysis
The structural and molecular characteristics of 3-Bromo-6-chloro-2-methoxypyridine derivatives have been extensively analyzed through techniques like X-ray diffraction, demonstrating their potential in forming noncentrosymmetric structures suitable for applications in nonlinear optics. These studies underline the importance of such compounds in the development of materials with specific electronic and optical properties, which are crucial for technological applications, including optical data storage and information processing (Anwar et al., 2000).
Electronic and Vibrational Spectroscopy
Density Functional Theory (DFT) studies have been conducted to analyze the vibrational and electronic spectra of compounds related to 3-Bromo-6-chloro-2-methoxypyridine. These studies offer insights into the electronic structure and chemical reactivity of such compounds, aiding in the design of new materials with desired electronic properties for use in various scientific and industrial applications (Arjunan et al., 2011).
Applications in Medicinal Chemistry
The reactivity and structural flexibility of 3-Bromo-6-chloro-2-methoxypyridine make it a valuable precursor in the synthesis of complex organic molecules with potential pharmacological activities. It has been employed in the synthesis of a variety of compounds that are being investigated for their biological and pharmacological properties, including those with antibacterial and tuberculostatic activities. This underscores the compound's significance in the discovery and development of new therapeutic agents (Miszke et al., 2008).
作用機序
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
As a chemical reagent, it likely interacts with its targets through chemical reactions, contributing to the formation of new compounds .
Biochemical Pathways
Given its use in organic synthesis , it’s plausible that it could influence a variety of biochemical pathways depending on the specific compounds it helps to produce.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . . These properties could impact its bioavailability and pharmacokinetic behavior.
Result of Action
As a chemical reagent used in synthesis, its primary “action” is likely the formation of new compounds . The effects of these compounds would depend on their specific structures and properties.
Action Environment
It is generally recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to reactive gases could potentially affect its stability and efficacy.
特性
IUPAC Name |
3-bromo-6-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCVTFQTUUYXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682493 | |
| Record name | 3-Bromo-6-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-methoxypyridine | |
CAS RN |
1211526-62-3 | |
| Record name | 3-Bromo-6-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


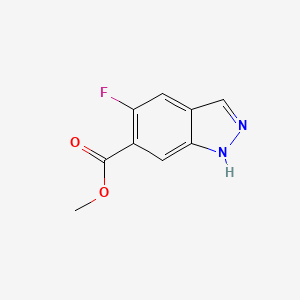
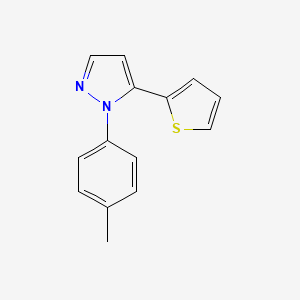
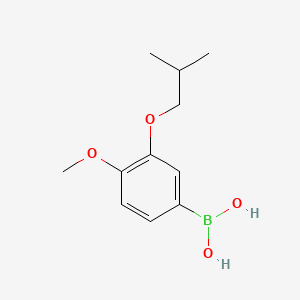
![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)
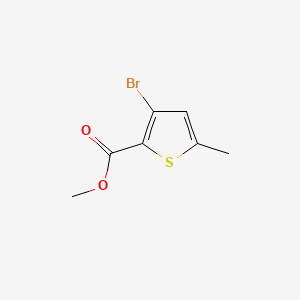
![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)


![Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B578381.png)

